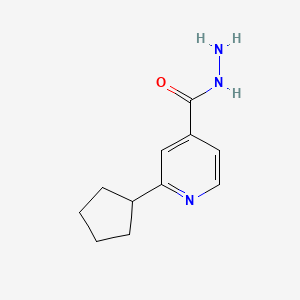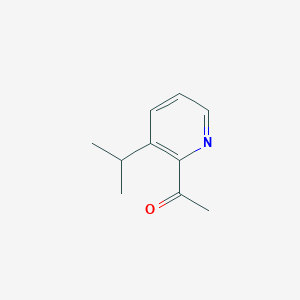
1-(3-Isopropylpyridin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isopropylpyridin-2-yl)ethanone is an organic compound with a molecular formula of C10H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the third position and an ethanone group at the second position of the pyridine ring
准备方法
The synthesis of 1-(3-Isopropylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods may involve more efficient and scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
1-(3-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3-Isopropylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(3-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
1-(3-Isopropylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Pyridinyl)ethanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(3-Isopropylpyridin-4-yl)ethanone: The position of the isopropyl group affects its reactivity and interaction with molecular targets.
1-(3-Isopropylpyridin-2-yl)propanone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(3-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-4-6-11-10(9)8(3)12/h4-7H,1-3H3 |
InChI 键 |
XBKTYAIMVPZWEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


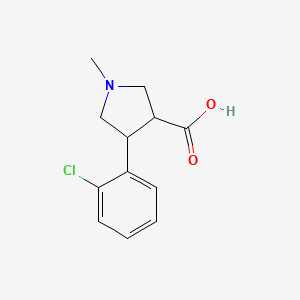
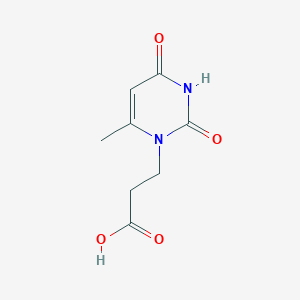
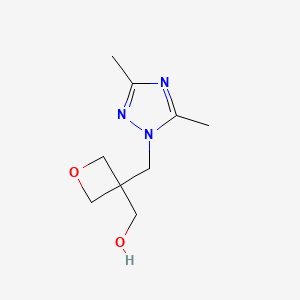
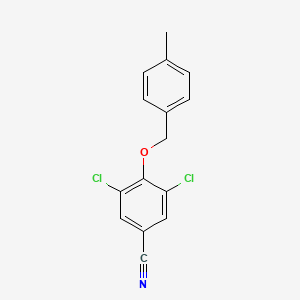
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
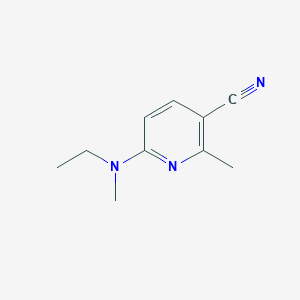
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B13005469.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)

![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
